Bis(undecanoyloxy)copper
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H44CuO4 |
|---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
copper;undecanoic acid |
InChI |
InChI=1S/2C11H22O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13); |
InChI Key |
VEPVQOWJBBZJSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.CCCCCCCCCCC(=O)O.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Bis Undecanoyloxy Copper
Direct Synthesis Routes for Bis(undecanoyloxy)copper(II)
Direct synthesis provides a straightforward approach to obtaining this compound. These methods typically involve the reaction of a copper(II) salt with undecanoic acid or a salt of undecanoic acid.
Reaction of Copper(II) Salts with Undecanoic Acid or its Derivatives
A common and effective method for synthesizing this compound involves the reaction of a copper(II) salt with undecanoic acid or its derivatives. bu.edu.eg The choice of the copper salt and the specific derivative of undecanoic acid can influence the reaction conditions and the final product.
One widely used approach is the reaction of copper(II) sulfate (B86663) with the sodium salt of undecanoic acid (sodium undecanoate). srce.hr This reaction is typically carried out in an aqueous solution. The sodium undecanoate is first prepared by reacting undecanoic acid with sodium hydroxide (B78521). srce.hr Then, an aqueous solution of copper(II) sulfate is added to the sodium undecanoate solution, leading to the precipitation of this compound. srce.hr Heating may be necessary to dissolve the sodium salt of the longer-chain fatty acid. srce.hr
Another direct route utilizes copper(II) acetate (B1210297) as the starting material. In this method, a stoichiometric amount of undecanoic acid is dissolved in a suitable solvent, such as ethanol (B145695), and then mixed with an aqueous solution of copper(II) acetate. bu.edu.eg This method is particularly useful when the carboxylic acid is not readily soluble in water. bu.edu.eg
Basic copper(II) carbonate can also be reacted with undecanoic acid to yield this compound. bu.edu.egrsc.org This reaction produces the copper carboxylate, water, and carbon dioxide gas. bu.edu.egrsc.org The general equation for this type of reaction is: 2 RCOOH + CuCO3·Cu(OH)2 → 2 Cu(RCOO)2 + 2 H2O + CO2
The choice of the specific copper(II) salt can affect the reaction's efficiency and the purity of the resulting copper carboxylate. For instance, using copper(II) neodecanoate, a more organic-soluble salt, can allow for the use of less polar solvents and may lead to shorter reaction times. nih.gov
Precipitation and Recrystallization Techniques for Compound Isolation
Following the synthesis reaction, the isolation and purification of this compound are critical steps to obtain a pure product. Precipitation is a common method for separating the solid copper carboxylate from the reaction mixture. bu.edu.egsrce.hr Depending on the reaction conditions, the product may precipitate immediately or after a period of standing, sometimes overnight. bu.edu.egsrce.hr In some cases, cooling the reaction mixture in a refrigerator can facilitate precipitation. psu.edu
Once the crude product is obtained, it is typically isolated by vacuum filtration. bu.edu.eg The collected solid is then washed to remove any unreacted starting materials or byproducts. The choice of washing solvent depends on the solubility characteristics of the impurities and the desired product. Ethanol is often used for washing. bu.edu.eg
Recrystallization is a powerful technique for purifying the isolated this compound. psu.eduorientjchem.org This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the copper carboxylate decreases, leading to the formation of purer crystals. Methanol is a commonly used solvent for the recrystallization of copper carboxylates. psu.eduorientjchem.org The purified crystals are then collected by filtration and dried, often in a desiccator over a drying agent like potassium hydroxide or under a vacuum. srce.hr
The effectiveness of these purification techniques is often assessed by measuring the yield and analyzing the purity of the final product. bu.edu.eg
Ligand Design and Precursor Synthesis for Undecanoyloxy Derivatives
The properties and structure of copper carboxylate complexes can be significantly influenced by the design of the ligands. numberanalytics.com While undecanoic acid itself acts as the primary ligand in this compound, the introduction of other coordinating molecules, often referred to as auxiliary or ancillary ligands, can lead to the formation of more complex structures with modified chemical and physical properties. srce.hrnih.gov
The synthesis of derivatives of undecanoic acid can also be a strategy to create precursors for novel copper complexes. For example, undec-10-enoic acid can be converted to its methyl ester, which can then undergo further reactions to introduce other functional groups. ijpsonline.com These modified undecanoic acid derivatives can then be used to synthesize new copper complexes with potentially unique characteristics. The synthesis of 11-bromoundecanoic acid from undecenoic acid is another example of creating a derivative that can be used for further chemical modifications.
The design of ligands is a critical aspect in the synthesis of copper(II) complexes, as it can impact the resulting complex's redox potential, stability, and catalytic activity. numberanalytics.com For instance, the coordination of N,N-diethylnicotinamide as an apical ligand to copper(II) undecanoate results in a binuclear paddle-wheel cage structure. srce.hr Similarly, the use of substituted pyridines as auxiliary ligands in copper(II) carboxylate complexes has been shown to enhance their pharmacological potency. nih.gov The choice of ligand can also influence the coordination geometry around the copper(II) center. nih.gov
Green Chemistry Approaches in the Synthesis of Copper Carboxylates
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" methods for chemical synthesis. rsc.orgrsc.org These approaches aim to reduce or eliminate the use and generation of hazardous substances. In the context of copper carboxylate synthesis, green chemistry principles can be applied in several ways.
One key aspect is the use of greener solvents. rsc.org Water is often considered a green solvent, and many syntheses of copper carboxylates are performed in aqueous solutions. bu.edu.egsrce.hr Polyethylene glycol (PEG) has also been explored as a green solvent for copper-catalyzed reactions. rsc.org
The development of environmentally benign production processes is another focus. For example, an innovative and environmentally friendly technology for the production of copper(II) hydroxide, a precursor for some copper salts, has been developed. researchgate.net This process involves a multi-step ion exchange reaction and aims for high reactant exploitation. researchgate.net
Furthermore, the use of reagents derived from renewable resources is a cornerstone of green chemistry. Fatty acids, such as undecanoic acid, can be sourced from natural fats and oils, making them a bio-based feedstock for the synthesis of copper carboxylates.
Control over Stoichiometry and Reaction Conditions for Complex Formation
The formation of a specific copper carboxylate complex, such as this compound, is highly dependent on the stoichiometry of the reactants and the prevailing reaction conditions. google.com Precise control over these parameters is essential to ensure the desired product is formed with high yield and purity.
Stoichiometry: The molar ratio of the copper salt to the carboxylic acid or its salt is a critical factor. bu.edu.eggoogle.com In the synthesis of this compound, a stoichiometric ratio of 1:2 for copper(II) ions to undecanoate ions is typically employed to form the neutral complex. Using an excess of one reactant can sometimes be used to drive the reaction to completion or to influence the formation of a particular complex structure. For instance, in the synthesis of some copper(II) carboxylate complexes with additional ligands, an excess of the ligand was used to prevent the precipitation of the simple copper(II) carboxylate. srce.hr
Reaction Conditions: Several reaction conditions can be manipulated to control the outcome of the synthesis:
Temperature: The reaction temperature can affect the rate of reaction and the solubility of reactants and products. jmaterenvironsci.com Some syntheses are carried out at room temperature, while others require heating to proceed at a reasonable rate or to dissolve the starting materials. srce.hrchem-soc.si
pH: The pH of the reaction medium can be crucial, especially in aqueous syntheses. For the formation of copper(II) carboxylates from carboxylic acids, the pH needs to be suitable for the deprotonation of the carboxylic acid to form the carboxylate anion, which then coordinates to the copper(II) ion. researchgate.net
Reaction Time: The duration of the reaction can influence the completeness of the reaction and the potential for side reactions or decomposition of the product. bohrium.com Monitoring the reaction progress over time is often necessary to determine the optimal reaction time.
By carefully controlling the stoichiometry and these reaction conditions, chemists can direct the synthesis towards the desired this compound complex and minimize the formation of unwanted byproducts.
Solvent Effects on Product Formation and Morphology
The choice of solvent plays a pivotal role in the synthesis of this compound, influencing not only the solubility of reactants and the reaction rate but also the morphology and crystal structure of the final product. nih.govjmaterenvironsci.com
The solubility of the copper(II) salt and the carboxylic acid is a primary consideration when selecting a solvent. bu.edu.egnih.gov For instance, if the carboxylic acid is insoluble in water, a solvent system such as an ethanol-water mixture may be employed to facilitate the reaction. bu.edu.eg The use of more organic-soluble copper(II) carboxylates, like copper(II) neodecanoate, allows for the use of less polar solvents such as dichloroethane or toluene. nih.gov
The solvent can also have a significant impact on the morphology of the resulting copper carboxylate crystals. Different solvents can lead to the formation of crystals with different shapes and sizes. jmaterenvironsci.comrsc.org For example, in the synthesis of copper oxide nanoparticles, changing the solvent from ethanol to propanol (B110389) resulted in a change from spherical to needle-shaped particles. jmaterenvironsci.com This is because the solvent can influence the nucleation and growth processes of the crystals.
Data Tables
Table 1: Synthetic Routes for this compound(II)
| Starting Copper(II) Salt | Reactant | Solvent | Key Feature |
| Copper(II) Sulfate | Sodium Undecanoate | Water | Common and straightforward aqueous route. srce.hr |
| Copper(II) Acetate | Undecanoic Acid | Ethanol/Water | Suitable for water-insoluble carboxylic acids. bu.edu.eg |
| Basic Copper(II) Carbonate | Undecanoic Acid | Water | Reaction produces CO2 gas. bu.edu.eg |
| Copper(II) Neodecanoate | Undecanoic Acid Derivative | Dichloroethane/Toluene | Allows for use of less polar solvents. nih.gov |
Table 2: Common Solvents and Their Role in Synthesis
| Solvent | Role in Synthesis |
| Water | Green solvent, suitable for water-soluble reactants. bu.edu.egsrce.hr |
| Ethanol | Co-solvent to dissolve organic reactants, used for washing. bu.edu.eg |
| Methanol | Common solvent for recrystallization and purification. psu.eduorientjchem.org |
| Dichloroethane/Toluene | Less polar solvents used with organic-soluble copper salts. nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Diffraction Analysis for Molecular and Crystal Structure Determination
While specific crystallographic data for Bis(undecanoyloxy)copper is not extensively published, its structure can be confidently inferred from single-crystal X-ray diffraction studies of analogous copper(II) carboxylates. These compounds, particularly those with long alkyl chains, consistently form dinuclear "paddle-wheel" structures. mdpi.com In this arrangement, two copper(II) ions are bridged by four undecanoate ligands. The long hydrocarbon tails of the undecanoate groups extend outwards from this central core.
The synthesis of suitable single crystals for such analysis is a critical step, often achieved by slow evaporation of a solvent from a solution of the complex. uq.edu.auresearchgate.net The resulting crystal is then analyzed using a diffractometer, which provides the data needed to solve the structure. mdpi.commdpi.com
Table 1: Representative Crystallographic Data for a Dinuclear Copper(II) Carboxylate Complex This table presents typical data based on known structures of similar copper(II) complexes, such as copper(II) benzoate (B1203000) derivatives, to illustrate the expected parameters for this compound.
| Parameter | Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/n or P-1 |
| a (Å) | Variable (depends on chain length) |
| b (Å) | Variable (depends on chain length) |
| c (Å) | Variable (depends on chain length) |
| α (°) | 90 or variable |
| β (°) | Variable (typically >90) |
| γ (°) | 90 or variable |
| Volume (ų) | Variable |
| Z (formula units/cell) | 2 or 4 |
In the characteristic paddle-wheel structure of copper(II) carboxylates, each copper(II) ion is typically five-coordinate, exhibiting a distorted square-pyramidal geometry. asianpubs.orgresearchgate.netnih.gov The basal plane of the pyramid is defined by four oxygen atoms, one from each of the four bridging undecanoate ligands. doi.org The Cu-O bond distances within this plane are generally in the range of 1.9 to 2.0 Å. doi.orgnih.gov
The packing of this compound molecules in the crystal lattice is governed by non-covalent intermolecular interactions. Given the long, saturated alkyl chains of the undecanoate ligands, the dominant forces are van der Waals interactions between these chains.
If water molecules are present in the apical coordination sites, hydrogen bonding plays a crucial role in stabilizing the crystal structure. mdpi.comnih.gov These hydrogen bonds typically form between the coordinated water molecule of one paddle-wheel unit and a carboxylate oxygen atom of an adjacent unit. mdpi.comrsc.org
π-π stacking interactions are not expected to be a significant feature in the crystal structure of pure this compound, as the undecanoate ligands lack aromatic rings. However, this type of interaction is a key stabilizing force in the crystal structures of copper(II) complexes that contain aromatic ligands, such as benzoate or bipyridine. ub.edursc.orgrsc.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.org The surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact. mdpi.com
For this compound, the Hirshfeld surface is expected to be dominated by contacts involving hydrogen atoms due to the prevalence of C-H bonds in the long alkyl chains. The corresponding two-dimensional fingerprint plots, which summarize the types and frequency of interactions, would show a large percentage of H···H contacts, typically accounting for a significant portion of all interactions. nih.govmdpi.comnih.gov
If water molecules are present, O···H/H···O contacts would also make a substantial contribution, representing the hydrogen bonds. nih.govnih.gov The quantitative breakdown provides a clear picture of the forces that assemble the supramolecular structure. mdpi.commdpi.com
Table 2: Expected Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on analyses of similar long-chain and hydrated metal complexes. nih.govnih.gov
| Interaction Type | Expected Contribution (%) |
| H···H | > 50% |
| O···H / H···O | 20 - 40% (if hydrated) |
| C···H / H···C | < 10% |
| Other | < 5% |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Coordination Environment Assessment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govscirp.org They are highly sensitive to the nature of functional groups and their coordination environment, making them invaluable for characterizing this compound. nih.govresearchgate.netresearchgate.net
The most diagnostic region in the vibrational spectra of copper(II) carboxylates is where the carboxylate group (COO⁻) stretching vibrations appear. conicet.gov.ar The key bands are the asymmetric (νas) and symmetric (νs) stretching modes. The frequency separation between these two bands, denoted as Δν (Δν = νas - νs), is a reliable indicator of the carboxylate's coordination mode. mdpi.com911metallurgist.com
For the dimeric paddle-wheel structure, the undecanoate ligands act as syn-syn bridging ligands. This coordination mode typically results in a Δν value that is significantly smaller than that for a monodentate carboxylate but similar to or slightly larger than that for a free ionic carboxylate. mdpi.com911metallurgist.com
Table 3: Correlation of Carboxylate Stretching Frequencies with Coordination Mode Data compiled from studies on various metal carboxylates. mdpi.com911metallurgist.com
| Coordination Mode | νas(COO) (cm⁻¹) | νs(COO) (cm⁻¹) | Δν (cm⁻¹) |
| Ionic | ~1578 | ~1414 | ~164 |
| Monodentate | 1650 - 1590 | 1420 - 1300 | > 200 |
| Bidentate (Chelating) | 1580 - 1480 | 1480 - 1400 | < 100 |
| Bidentate (Bridging) | 1620 - 1590 | 1470 - 1400 | 130 - 200 |
The IR spectrum of this compound would also show strong bands corresponding to the C-H stretching and bending vibrations of the long alkyl chains. mdpi.com If coordinated water is present, a broad O-H stretching band would be observed, typically around 3400 cm⁻¹. mdpi.com Raman spectroscopy is particularly useful for observing the Cu-O stretching vibrations, which occur at lower frequencies. nih.govresearchgate.net
Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands
Electronic absorption spectroscopy is instrumental in characterizing the electronic structure of the copper(II) center in this compound. The spectra of Cu(II) complexes typically display two main types of electronic transitions: d-d transitions and charge transfer bands. dergipark.org.tr
d-d Transitions: These transitions occur between the d-orbitals of the copper(II) ion, which are split in energy by the ligand field. For Cu(II) (a d⁹ ion), a broad, low-intensity absorption band is typically observed in the visible or near-infrared (NIR) region, often around 550-700 nm. bch.rodiva-portal.org This band corresponds to the excitation of an electron from a lower-energy d-orbital to the singly occupied d(x²-y²) orbital. The position and shape of this band are sensitive to the coordination geometry around the copper ion. bch.roresearchgate.netresearchgate.net
Charge Transfer (CT) Bands: These are much more intense transitions that involve the movement of an electron between the metal ion and the ligands. libretexts.orgwikipedia.org Ligand-to-metal charge transfer (LMCT) bands, where an electron moves from a ligand-based orbital to a metal-based orbital, are common for Cu(II) complexes. libretexts.org For copper(II) carboxylates, an intense band is often observed in the UV region (typically 350-400 nm), which is assigned to an LMCT transition originating from the p-orbitals of the carboxylate oxygen atoms to the half-filled d-orbital of the Cu(II) ion. srce.hr The high intensity of these bands (molar absorptivity, ε > 1000 L mol⁻¹ cm⁻¹) distinguishes them from the much weaker d-d transitions (ε ≈ 10-100 L mol⁻¹ cm⁻¹). wikipedia.org
The energy of the d-d transitions observed in the UV-Vis spectrum is a direct measure of the ligand field splitting energy (Δ), which reflects the strength of the interaction between the copper ion and the undecanoyloxy ligands. scribd.com A shift of the d-d band to a shorter wavelength (higher energy) indicates a stronger ligand field. scribd.com
The coordination geometry of the copper(II) center can also be inferred from the electronic spectrum. Copper(II) complexes can adopt various geometries, such as square planar, tetrahedral, or distorted octahedral. researchgate.netumich.edu A square-planar or tetragonally distorted octahedral geometry, typical for dimeric copper(II) carboxylates, generally results in a broad, asymmetric d-d band in the visible region. bch.rodiva-portal.org The presence of a single broad band around 600-700 nm for many copper carboxylates supports a square pyramidal or distorted octahedral environment for each copper ion within the dimeric "paddle-wheel" structure. bch.ronih.gov
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect can be observed in the UV-Vis spectrum of this compound when measured in different solvents. The positions of both the d-d and charge transfer bands can be sensitive to the solvent's coordinating ability. wikipedia.org
In non-coordinating solvents, the dimeric paddle-wheel structure of copper(II) carboxylates is expected to remain intact. However, in strongly coordinating solvents (e.g., pyridine, DMSO), the solvent molecules can bind to the axial positions of the copper ions, potentially leading to the breakdown of the dimeric structure and the formation of monomeric species. This change in the coordination environment would be reflected by significant shifts in the λₘₐₓ of the d-d transition. For instance, coordination of solvent molecules typically causes a shift of the d-d band to higher energy (shorter wavelength), indicating an increase in the ligand field strength.
| Spectroscopic Feature | Typical Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Inferred Properties |
| Band I | ~600 - 700 nm | Low (~10-100 L mol⁻¹ cm⁻¹) | d-d Transition | Ligand Field Strength, Coordination Geometry (Square Planar/Pyramidal) bch.rodiva-portal.org |
| Band II | ~350 - 400 nm | High (>1000 L mol⁻¹ cm⁻¹) | Ligand-to-Metal Charge Transfer (LMCT) | Dimeric Structure, Bridging Carboxylate Ligands srce.hr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. However, its application to paramagnetic compounds like this compound is complicated. The unpaired electron on the Cu(II) center causes significant broadening and shifting of NMR signals for nuclei near the metal ion, often rendering the spectrum uninterpretable. mdpi.com This paramagnetic relaxation effect diminishes with distance from the copper ion. marquette.edu
Despite these challenges, NMR can still provide valuable information:
Ligand Structure Confirmation: While protons close to the carboxylate head group will be broadened beyond detection, the signals from the terminal methyl group and other protons far down the undecanoate alkyl chain may remain observable, confirming the identity of the ligand.
Solution Dynamics: In some cases, variable-temperature NMR studies can provide insights into dynamic processes, such as the equilibrium between dimeric and monomeric forms in coordinating solvents. marquette.edu
Probing Diamagnetic Analogs: To overcome the issue of paramagnetism, NMR studies are sometimes performed on analogous diamagnetic complexes, such as those of Zn(II) or Cu(I), to fully characterize the ligand's conformation and bonding, assuming a similar structure. nih.gov Solid-state NMR is another advanced technique that can be used to study the local environment of copper ions, particularly for the quadrupolar ⁶³/⁶⁵Cu nuclei, although this is more commonly applied to diamagnetic Cu(I) systems. rsc.org
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Copper(II) Centers
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying paramagnetic species like Cu(II). bhu.ac.in The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. For copper(II) carboxylate dimers, the spectrum is characteristic of a triplet state (S=1) arising from the magnetic coupling between the two Cu(II) ions.
The spectrum is typically analyzed using a spin Hamiltonian, yielding key parameters such as the g-values (g∥ and g⊥) and the hyperfine coupling constant (A∥) due to the copper nucleus (I = 3/2). ias.ac.in For a Cu(II) ion in an axial (tetragonal or square pyramidal) environment, g∥ > g⊥ > 2.0023 is typically observed, which is indicative of a d(x²-y²) ground state. pwr.edu.pl The magnitude of g∥ and A∥ are sensitive to the degree of covalency in the copper-ligand bonds and the precise coordination geometry. nih.gov The appearance of a half-field signal (at g ≈ 4) is also a classic indicator of a magnetic dipole-dipole interaction between two closely spaced Cu(II) ions, confirming a dimeric structure. pwr.edu.pl
| ESR Parameter | Typical Value for Cu(II) Carboxylates | Information Provided |
| g-parallel (g∥) | ~2.3 - 2.4 | Reflects the electronic environment along the principal axis; indicates d(x²-y²) ground state. pwr.edu.pl |
| g-perpendicular (g⊥) | ~2.05 - 2.10 | Reflects the electronic environment in the equatorial plane. pwr.edu.pl |
| A-parallel (A∥) | 120 - 150 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant; provides information on the covalency of the Cu-ligand bond. ias.ac.in |
| Zero-Field Splitting (D) | ~0.34 cm⁻¹ | Measure of the magnetic interaction strength between the two Cu(II) centers in the dimer. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. msu.edu For this compound, techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to observe the molecular ion or related species. mdpi.com
The mass spectrum would be expected to show a peak corresponding to the molecular ion of the dimeric complex, [Cu₂(O₂C₁₀H₂₁)₄]⁺, or monomeric fragments. The isotopic pattern of copper (⁶³Cu, ~69.2%; ⁶⁵Cu, ~30.8%) would be clearly visible in the molecular ion and any copper-containing fragments, serving as a definitive signature. pascal-man.com
The fragmentation analysis involves observing the breakdown of the molecular ion. youtube.comyoutube.com Common fragmentation pathways for copper carboxylates include:
Loss of one or more undecanoate ligands (as radicals or anions).
Cleavage of the copper-copper bond in the dimer to yield monomeric species like [Cu(O₂C₁₀H₂₁)₂]⁺.
Fragmentation within the undecanoate ligand itself, such as the loss of the alkyl chain.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique employed to determine the mass percentage composition of elements within a chemical compound. For this compound, this method is crucial for confirming its stoichiometry, ensuring that the ratio of copper, carbon, and hydrogen atoms in the synthesized product aligns with the theoretical composition derived from its molecular formula, C₂₂H₄₂CuO₄. This confirmation is a critical step in verifying the identity and purity of the compound.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. These calculated values serve as the benchmark against which experimentally determined values are compared.
Calculated Elemental Composition of this compound (C₂₂H₄₂CuO₄)
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 264.242 | 60.86 |
| Hydrogen | H | 1.008 | 42.336 | 9.75 |
| Copper | Cu | 63.546 | 63.546 | 14.64 |
| Oxygen | O | 15.999 | 63.996 | 14.74 |
| Total | | | 434.12 | 100.00 |
Research findings from the synthesis and characterization of copper(II) carboxylates consistently utilize elemental analysis to validate the structure and purity of the resulting complexes. srce.hrresearchgate.net In practice, the experimental percentages of carbon, hydrogen, and copper are determined using specialized instrumentation. Typically, carbon and hydrogen content is measured via combustion analysis, while the copper content can be ascertained through methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).
The comparison between the theoretical and experimental data is the cornerstone of stoichiometric confirmation. A close correlation, generally within a margin of ±0.4%, between the calculated and found values provides strong evidence that the synthesized compound is indeed this compound and is of high purity.
Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Calculated (%) | Typical Experimental (%) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 60.86 | 60.71 | -0.15 |
| Hydrogen (H) | 9.75 | 9.82 | +0.07 |
The data presented in the comparison table illustrates a typical outcome for a successful synthesis, where the minor deviations are within acceptable experimental limits. This agreement affirms that the 1:2 stoichiometric ratio of copper to undecanoate ligands has been achieved in the final product.
Coordination Chemistry and Supramolecular Architectures
Nature of Copper-Undecanoyloxy Bonding Interactions
The interaction between the copper(II) ion and the undecanoyloxy ligand is a prime example of the versatile coordination behavior of carboxylates. acs.org The carboxylate group of the undecanoate can coordinate to the copper center in several modes, with the most common being monodentate, bidentate chelating, and bidentate bridging. nih.govmdpi.comresearchgate.net In the monodentate mode, only one oxygen atom of the carboxylate group binds to the copper ion. mdpi.com In the bidentate chelating mode, both oxygen atoms of the same carboxylate ligand bind to a single copper ion, forming a chelate ring. researchgate.net The bidentate bridging mode, which is particularly significant in forming multinuclear structures, involves the carboxylate group linking two different copper ions. ias.ac.inresearchgate.netfiveable.me
The geometry around the copper(II) ion is typically distorted from ideal geometries due to the Jahn-Teller effect. mdpi.com Common coordination geometries include square planar, square pyramidal, and distorted octahedral. ias.ac.inmdpi.commdpi.com The specific geometry adopted is influenced by the coordination mode of the undecanoyloxy ligands and the presence of any auxiliary ligands. acs.orgnih.gov
Formation of Mononuclear, Dinuclear, and Polymeric Copper(II) Carboxylate Structures.oup.comias.ac.inresearchgate.netacs.org
The ability of the undecanoyloxy ligand to adopt different coordination modes facilitates the formation of a variety of nuclearities, including mononuclear, dinuclear, and polymeric structures. oup.comias.ac.inresearchgate.netacs.org
The balance between bridging and chelating coordination of the undecanoyloxy ligands is a critical factor in determining the final structure. ias.ac.inrsc.org The syn-syn bridging mode is particularly prevalent in the formation of the classic paddle-wheel dinuclear structure, where four undecanoate ligands bridge two copper(II) ions. analis.com.myiucr.org This arrangement brings the two metal centers in close proximity, leading to interesting magnetic interactions.
In contrast, the chelating mode, where both oxygen atoms of a carboxylate group bind to the same copper ion, is more common in mononuclear complexes. researchgate.netbccampus.ca However, it's the interplay and sometimes simultaneous presence of these modes that can lead to more complex polymeric structures where dinuclear units might be linked together. ias.ac.inresearchgate.net The preference for one mode over the other can be influenced by factors such as steric hindrance from the long alkyl chain of the undecanoate ligand and the presence of other coordinating species. rsc.org
Furthermore, bifunctional auxiliary ligands can act as linkers, connecting dinuclear or mononuclear units to form one-dimensional, two-dimensional, or even three-dimensional coordination polymers. oup.comresearchgate.net The choice of auxiliary ligand provides a powerful tool for chemists to control the self-assembly process and engineer novel supramolecular architectures with desired properties. acs.orgnih.gov
Self-Assembly Processes and Supramolecular Network Formation.oup.comias.ac.in
The formation of extended structures from bis(undecanoyloxy)copper and related carboxylates is a classic example of self-assembly in coordination chemistry. oup.comias.ac.inxray.czrsc.org This process is driven by the spontaneous organization of individual molecular components into well-defined, larger-scale structures through non-covalent interactions. ias.ac.in In the context of copper carboxylates, the primary interactions governing self-assembly are the coordination bonds between the copper ions and the carboxylate ligands.
Hydrogen bonding and van der Waals forces also play a crucial role in the formation and stabilization of the resulting supramolecular networks. xray.czacs.org For instance, in hydrated copper carboxylate structures, water molecules can form hydrogen bonds with the carboxylate oxygen atoms, linking adjacent chains or layers. nih.gov The long alkyl chains of the undecanoate ligands can engage in van der Waals interactions, leading to the formation of lamellar or other organized structures. rsc.org The interplay of these various interactions allows for the construction of complex and often aesthetically pleasing supramolecular architectures. oup.comxray.cznih.gov
Magnetic Properties of Polynuclear this compound(II) Complexes.researchgate.netnih.gov
Polynuclear copper(II) carboxylates, particularly the dinuclear "paddle-wheel" complexes, have been extensively studied for their interesting magnetic properties. researchgate.netnih.govoup.comnih.gov The proximity of the two copper(II) ions within the dinuclear core allows for magnetic exchange interactions between their unpaired electrons. scielo.brresearchgate.net
In the vast majority of dinuclear copper(II) carboxylates, the magnetic interaction between the two S = 1/2 copper(II) centers is antiferromagnetic. nih.govnih.gov This means that the spins of the two unpaired electrons align in opposite directions, leading to a diamagnetic (S=0) ground state and a paramagnetic (S=1) excited state. The strength of this antiferromagnetic coupling is typically characterized by the singlet-triplet energy gap, denoted as -2J.
Magnetic susceptibility measurements as a function of temperature are the primary experimental technique used to probe these magnetic interactions. researchgate.netnih.govoup.comscielo.org.co For a simple dinuclear copper(II) complex with antiferromagnetic coupling, the magnetic susceptibility will increase as the temperature is lowered, reach a maximum, and then decrease as the temperature approaches absolute zero. scielo.br The temperature at which the maximum susceptibility occurs is related to the magnitude of the J value. The experimental data are often fitted to the Bleaney-Bowers equation to extract the value of the exchange coupling constant, J. oup.com
The magnitude of the magnetic coupling in these systems is sensitive to several structural parameters, including the Cu-Cu distance, the nature of the bridging carboxylate ligands, and the identity of any axial ligands. oup.comnih.gov For instance, a correlation has often been observed between the acidity of the parent carboxylic acid and the strength of the spin-exchange coupling, although exceptions exist. oup.com
Interactive Data Table: Magnetic Properties of Dinuclear Copper(II) Carboxylates
| Complex | -2J (cm⁻¹) | g-value | Reference |
| Dinuclear Copper(II) Acetate (B1210297) Monohydrate | ~300 | ~2.2 | scielo.br |
| [Cu₂(CH₃COO)₂(sulfamethazinate)₂]·2dmf | -61.5 | - | acs.org |
| [Cu₂(CH₃HXTA)(Py)₂]⁻ | 168 | 2.14 | nih.gov |
| Dinuclear Copper(II) Fluoroacetate | - | - | oup.com |
| Dinuclear Copper(II) Difluoroacetate | 314 | 2.17 | oup.com |
| Dinuclear Copper(II) Pentafluoropropionate | 296 | 2.18 | oup.com |
This table presents representative magnetic coupling constants (-2J) and g-values for a selection of dinuclear copper(II) carboxylate complexes to illustrate the range of magnetic interactions observed.
Reactivity and Reaction Mechanisms
Catalytic Applications of Bis(undecanoyloxy)copper(II) and Related Copper Carboxylates
Copper carboxylates are versatile catalysts, facilitating reactions from aerobic oxidations to fundamental bond-forming processes like cross-coupling and cycloadditions. Their effectiveness stems from the dynamic interplay of copper's accessible redox states and the nature of the carboxylate ligand. beilstein-journals.orgresearchgate.net
Copper carboxylates are highly effective catalysts for oxidative reactions, frequently employing molecular oxygen (O₂) from the air as the terminal oxidant. nih.gov This "aerobic catalysis" is environmentally benign and atom-economical. The mechanisms often involve the interplay between Cu(I) and Cu(II) species in an "oxidase"-type catalytic cycle. nih.govacs.org
A common mechanistic pathway involves two main stages: catalyst oxidation and substrate oxidation. nih.govacs.org For instance, in the aerobic oxidation of alcohols, a Cu(I) species reacts with O₂, often via a bimetallic intermediate, to form an oxidized copper species. nih.gov This Cu(II) species then mediates the oxidation of the substrate. In some cases, light can be used to induce the homolysis of the Cu(II)-carboxylate bond, generating a carboxylate radical and a Cu(I) species, which then drives the catalytic cycle. rsc.org
Another example is the photocatalyzed decarboxylative oxygenation of carboxylic acids, where the light-induced homolysis of a Cu(II)-carboxylate complex is a key step. The resulting radical is captured by oxygen, and the subsequent reactions regenerate the Cu(II) catalyst, closing the cycle. rsc.org
| Oxidative Reaction Type | Substrate | Product | Key Mechanistic Feature | References |
|---|---|---|---|---|
| Aerobic Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | Cu(I)/Cu(II) cycle with O₂ as the terminal oxidant. | nih.govacs.org |
| Oxidative N-N Coupling | Amines/Imines | Hydrazines/Azoles | Turnover-limiting aerobic oxidation of Cu(I) catalyst. | nih.gov |
| Photocatalytic Decarboxylative Oxygenation | Carboxylic Acids | C1-truncated Aldehydes/Ketones | Light-induced homolysis of a Cu(II)-carboxylate complex. | rsc.org |
| Arene C-H Functionalization | Arenes | Aryl Esters | Can proceed via radical or organometallic (Cu-aryl) pathways. | nih.gov |
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent one of the oldest and most important methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.orgnih.gov These reactions typically couple aryl halides with a variety of nucleophiles. While early versions required harsh conditions and stoichiometric copper, modern ligand-assisted protocols have rendered these reactions truly catalytic. mdpi.com
The precise mechanism of the Ullmann reaction has been a subject of extensive investigation. wikipedia.orgrsc.org Although several pathways have been proposed, including those involving radical intermediates or σ-bond metathesis, the most widely discussed mechanism involves an oxidative addition-reductive elimination sequence. wikipedia.orgorganic-chemistry.org In this pathway, a Cu(I) species, often considered the active catalyst, undergoes oxidative addition with an aryl halide to form a transient Cu(III) intermediate. This is followed by reductive elimination, which forms the new bond and regenerates the Cu(I) catalyst. organic-chemistry.org
Decarboxylative cross-coupling is another important variant where a carboxylic acid is used in place of an organometallic reagent. researchgate.netacs.orgwikipedia.org In these reactions, a copper carboxylate intermediate undergoes decarboxylation to form an organocopper species, which then participates in the coupling cycle. wikipedia.org
| Proposed Mechanism | Key Intermediate | Description | References |
|---|---|---|---|
| Oxidative Addition/Reductive Elimination | Cu(III) species | A Cu(I) catalyst reacts with an aryl halide via oxidative addition to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the product. | rsc.orgorganic-chemistry.org |
| Radical Pathway | Aryl radical | Involves single electron transfer (SET) from a copper species to the aryl halide, generating an aryl radical. This pathway is generally considered less likely for many Ullmann reactions. | wikipedia.orgnih.gov |
| σ-Bond Metathesis | Four-centered transition state | A concerted mechanism where the copper catalyst does not change its oxidation state. | wikipedia.org |
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," is a powerful tool for constructing 1,4-disubstituted 1,2,3-triazoles. acs.org While the active catalyst is a Cu(I) species, Cu(II) salts such as copper(II) carboxylates are frequently used as convenient and air-stable precatalysts. mdpi.comorganic-chemistry.orgresearchgate.net
In such cases, the active Cu(I) catalyst is generated in situ through the addition of a reducing agent, most commonly sodium ascorbate. mdpi.comorganic-chemistry.orgresearchgate.net This reduction allows the reaction to be performed without the need for an inert atmosphere. The catalytic cycle then proceeds with the Cu(I) species coordinating to the terminal alkyne, which facilitates the reaction with the azide (B81097) to form the triazole product.
Copper carboxylates can serve as precursors for catalysts in hydrosilylation reactions, which involve the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as in alkenes or allenes. thieme-connect.comlibretexts.orgrsc.org This transformation is a versatile method for producing organosilanes. thieme-connect.com While various transition metals catalyze this reaction, copper has emerged as a cost-effective and efficient alternative. mdpi.com The catalysis may also be promoted by light. thieme-connect.com
Copper-based catalysts are widely used in industrial hydrogenation processes, particularly for the reduction of carbonyl compounds. researchgate.net Catalysts derived from copper phyllosilicates (CuPS-cats) have shown significant promise in the hydrogenation of carboxylates and carboxylic acids to their corresponding alcohols. ncku.edu.twmdpi.com The catalytic activity in these heterogeneous systems is strongly linked to the dispersion of copper and the relative surface areas of Cu⁺ and Cu⁰ species, which are formed upon reduction of the Cu(II) precursor. mdpi.com
The versatility of catalysts like this compound(II) is fundamentally linked to the ability of copper to access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III). nih.govmdpi.comresearchgate.net The specific catalytic cycle and the operative oxidation states are highly dependent on the reaction type and conditions.
Cu(II)/Cu(I) Cycle: This is a common cycle in oxidative reactions where a Cu(II) species acts as the oxidant and is reduced to Cu(I). The Cu(I) is then re-oxidized to Cu(II) by a terminal oxidant like O₂, completing the cycle. acs.orgrsc.org
Cu(I)/Cu(III) Cycle: This cycle is frequently proposed for cross-coupling reactions like the Ullmann condensation. It involves the oxidative addition of a substrate to a Cu(I) center to form a transient Cu(III) intermediate, followed by reductive elimination to release the product and regenerate Cu(I). rsc.orgorganic-chemistry.org
Cu(I) as the Active Species: In many reactions, including CuAAC and hydrosilylation, a Cu(II) precatalyst is reduced in situ to the active Cu(I) species, which is maintained throughout the catalytic cycle. organic-chemistry.orglibretexts.org
Cu(0) and Cu(+) Species: In heterogeneous hydrogenation catalysis, reduced copper species such as metallic copper (Cu⁰) and Cu⁺ are considered the active sites for the reaction. mdpi.com
| Reaction Type | Predominant Catalytic Cycle | Role of Cu(II) Carboxylate | Key Oxidation States Involved | References |
|---|---|---|---|---|
| Aerobic Oxidation | Cu(II)/Cu(I) | Catalyst or Precatalyst | Cu(II), Cu(I) | nih.govacs.orgnih.gov |
| Cross-Coupling (Ullmann) | Cu(I)/Cu(III) | Precatalyst (reduced in situ to Cu(I)) | Cu(I), Cu(III) | wikipedia.orgrsc.orgorganic-chemistry.org |
| Cycloaddition (CuAAC) | Cu(I) cycle | Precatalyst (reduced in situ to Cu(I)) | Cu(I) | mdpi.comorganic-chemistry.org |
| Hydrogenation | Cu(0)/Cu(+) cycle | Precatalyst (reduced to active species) | Cu(0), Cu(+) | ncku.edu.twmdpi.com |
Ligand Exchange Reactions and Complex Stability
Ligand exchange, or substitution, is a fundamental reaction for coordination complexes, wherein a ligand bound to a central metal ion is replaced by another. For copper(II) complexes like this compound, this process is crucial in determining its chemical behavior in various environments. The reaction occurs when a new potential ligand offers a more stable complex than the original one. youtube.comyoutube.com In aqueous solutions, copper(II) ions are typically coordinated by water molecules, forming the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The undecanoyloxy ligands in this compound would have displaced these water molecules, and they can, in turn, be replaced by other ligands that form even more stable bonds with the copper(II) center. youtube.com
Table 1: Factors Influencing the Stability of Copper(II) Carboxylate Complexes
| Factor | Description | Impact on Stability |
|---|---|---|
| Ligand Basicity | The ability of the ligand to donate its electron pair. More basic ligands generally form stronger bonds. | Increased basicity of the carboxylate anion typically leads to higher stability constants. cdnsciencepub.com |
| Chelation | The formation of a ring structure when a multidentate ligand binds to the metal ion at two or more points. | Chelated complexes are significantly more stable than complexes with monodentate ligands (the "chelate effect"). |
| Steric Hindrance | The physical bulk of the ligands, which can prevent them from approaching the metal center closely. | Large, bulky ligands can decrease complex stability. |
The coordination of the carboxylate group to the copper(II) center can occur in several modes, such as monodentate, bidentate chelation, or as a bridging ligand in dimeric "paddle-wheel" structures. rsc.orgnih.gov These paddle-wheel structures are common for copper(II) carboxylates and involve four carboxylate ligands bridging two copper atoms. researchgate.net The specific coordination geometry plays a critical role in the complex's stability and reactivity. rsc.org
Photochemical Reactivity and Decomposition Pathways
Copper(II) carboxylate complexes can undergo photochemical reactions when exposed to light, typically initiated by a ligand-to-metal charge transfer (LMCT). researchgate.net Upon irradiation, an electron is transferred from a ligand-based orbital to a metal-based orbital, leading to the transient formation of a copper(I) center and a carboxylate radical. rsc.orgnih.gov This process, known as light-induced homolysis (LIH), is a key step in the photochemical decomposition of these complexes. researchgate.netnih.govrsc.org
The general pathway can be summarized as:
Excitation: The Cu(II)-carboxylate complex absorbs a photon, promoting it to an excited state.
Homolysis: The excited complex undergoes homolytic cleavage of the copper-oxygen bond, generating a Cu(I) species and a carboxyl radical (RCOO•). rsc.orgnih.gov
Decarboxylation: The highly unstable carboxyl radical rapidly loses carbon dioxide (CO₂) to form an alkyl or aryl radical (R•). rsc.orgnih.gov
The subsequent fate of the alkyl radical and the Cu(I) species depends on the reaction conditions and the presence of other substrates. The radical can engage in various synthetic transformations, or it can recombine with the copper(I) species, leading to a reversible reaction. nih.gov The efficiency and outcome of the photochemical reaction are highly dependent on the coordination geometry of the starting Cu(II)-carboxylate complex. Studies on analogous compounds have shown that complexes with monodentate carboxylate ligands are more photochemically active than the more stable, chelated, or paddle-wheel-type structures. rsc.org
In addition to direct photolysis, the decomposition of a copper(II) complex can be initiated through sensitized photolysis. This process involves a separate molecule, a "photosensitizer," which absorbs light and then transfers the absorbed energy to the copper complex, causing it to react. acs.org This energy transfer can occur through two primary mechanisms: Förster (dipole-dipole) and Dexter (electron exchange) transfer. miami.edu Dexter energy transfer is a short-range process that requires collisional encounter or orbital overlap between the sensitizer (B1316253) and the quencher (the copper complex). miami.edu
For triplet-state sensitizers, the process is known as triplet-triplet energy transfer. rug.nl The sensitizer is excited to its singlet state, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to the copper complex. For this to be efficient, the triplet energy of the sensitizer must be higher than that of the acceptor (the copper complex). miami.edu
While specific studies on this compound are limited, research on other copper(II) complexes, such as the copper(II)-malonate system, has demonstrated the viability of sensitized reactions. acs.orgacs.org In some cases, the mechanism may not be a classical energy transfer but rather an electron transfer between the excited sensitizer and the complex. rug.nl This merging of a photosensitizer's energy transfer capabilities with copper catalysis enables reactions to proceed under milder conditions. rug.nl
Table 2: Key Concepts in the Photoreactivity of Copper(II) Complexes
| Concept | Description | Relevance to this compound |
|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | An electronic transition where an electron moves from a ligand-centered orbital to a metal-centered orbital upon light absorption. | This is the primary mechanism for initiating the photochemical decomposition of copper(II) carboxylates. researchgate.netnih.gov |
| Light-Induced Homolysis (LIH) | The cleavage of a chemical bond into two radicals, induced by the absorption of light. | LIH of the Cu-O bond generates a Cu(I) species and a carboxylate radical, which is the key step in photodecomposition. rsc.orgnih.gov |
| Sensitized Photolysis | A reaction in which a molecule (the sensitizer) absorbs light and transfers the energy to a second molecule (the copper complex), causing it to react. | Allows the complex to react using wavelengths of light it does not strongly absorb itself, potentially increasing reaction efficiency. acs.org |
| Energy Transfer | The process by which an excited state sensitizer passes its energy to an acceptor molecule. Can occur via Förster or Dexter mechanisms. | This is the fundamental process in sensitized photolysis, enabling the activation of the copper complex. miami.edurug.nl |
Mechanistic Insights from Intermediates Isolation and Characterization
Understanding the precise mechanism of a chemical reaction often relies on the successful isolation and characterization of transient intermediates. In the context of copper(II) carboxylate reactivity, this involves identifying species formed during ligand exchange or decomposition pathways. For instance, in photochemical reactions, the proposed carboxylate and alkyl radicals are highly transient and difficult to observe directly. Their presence is often inferred through radical trapping experiments or by analyzing the final products. rug.nl
While studies detailing the isolation of specific intermediates in the reactions of this compound are not available, research on related copper-catalyzed reactions provides insight into the types of intermediates that can be formed and stabilized. In copper-catalyzed cross-coupling reactions, for example, organocopper(I) or copper(III) species are often proposed as key intermediates. acs.org In decarboxylative coupling reactions involving copper(II) salts, a critical step is the generation of a radical from the homolysis of a Cu(II)-carboxylate intermediate, which is then oxidized by another equivalent of Cu(II) to form a cation. nih.gov
The characterization of these intermediates typically employs a range of spectroscopic techniques. For example, Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for studying paramagnetic species like Cu(II) complexes and identifying radical intermediates. mdpi.com UV-Vis spectroscopy can monitor the formation and decay of colored complexes in solution, while X-ray crystallography provides definitive structural information for any stable, isolable intermediates. rsc.orgnih.govmdpi.com Although no specific intermediates for this compound reactions have been reported, the mechanistic pathways are generally understood by analogy to more extensively studied copper(II) carboxylate systems. rsc.orgnih.gov
Advanced Applications in Materials Science and Chemical Systems
A Versatile Precursor in the Realm of Copper Nanomaterials Synthesis
Bis(undecanoyloxy)copper has garnered attention as a precursor for the synthesis of copper and copper oxide nanomaterials, which are prized for their unique electronic, optical, and catalytic properties. The long undecanoate chains in its structure play a crucial role in the generation and stabilization of these nanoscale materials.
Harnessing Thermal Decomposition for Nanoparticle Generation
Thermal decomposition stands out as a prevalent method for producing nanoparticles from precursors like this compound. This technique involves heating the copper carboxylate in a high-boiling point solvent, leading to the decomposition of the precursor and the subsequent nucleation and growth of nanoparticles.
The general mechanism for the thermal decomposition of copper(II) carboxylates, such as this compound, involves the reduction of Cu(II) to Cu(0) or Cu(I) oxide. For instance, the thermal decomposition of copper stearate, a long-chain copper carboxylate analogous to copper undecanoate, in 1-octadecene (B91540) at 290 °C yields copper nano/microparticles. nih.gov Similarly, copper carboxylates with varying carbon chain lengths, including those with long chains like oleate, have been shown to thermally decompose to form elemental copper. researchgate.net The process typically begins with the dissolution of the copper salt, followed by a color change indicating the formation of a copper-oleate complex, and finally, the nucleation and growth of copper nanoparticles at higher temperatures. researchgate.net The decomposition of other copper(II) complexes, such as those with Schiff base ligands, has also been successfully employed to produce copper oxide nanoparticles. ijpbs.com
The temperature profile during thermal decomposition is a critical parameter that influences the final characteristics of the nanoparticles. For example, in the synthesis of copper oxide nanoparticles from a bis(N-benzyl-salicydenaminato)copper(II) complex, lower temperatures resulted in a mixture containing a monoclinic CuO structure, while higher temperatures predominantly yielded a face-centered-cubic metallic Cu phase.
Interactive Table: Influence of Decomposition Temperature on Nanoparticle Phase
| Decomposition Temperature | Resulting Copper Species |
|---|---|
| Low | Mixture including monoclinic CuO |
The Critical Influence of Surfactants and Ligand Structure on Nanoparticle Properties
The undecanoate ligands within the this compound structure, along with any additional surfactants present during synthesis, are pivotal in controlling the size, shape, and stability of the resulting nanoparticles. The length of the alkyl chain in the carboxylate precursor has a direct impact on the morphology of the synthesized nanoparticles.
Research has demonstrated that the alkyl chain length of the copper carboxylate precursor influences the anisotropy of the resulting nanocrystallites. For example, when synthesizing copper nitride fine particles, using copper carboxylates with alkyl chains longer than five carbons resulted in plate-like particles, with the aspect ratio increasing with the chain length. mdpi.com This anisotropic growth is attributed to the selective adsorption of the long-chain fatty acid on certain crystal planes, which inhibits their growth. mdpi.com
Similarly, in the synthesis of copper oxide nanoparticles in an ionic liquid, the size of the nanoparticles was dependent on the anion chain length of the copper(II) carboxylate precursor. Copper(II) octanoate (B1194180) produced smaller nanoparticles (10–25 nm) compared to copper(II) butanoate (10–61 nm). rsc.org The longer alkyl chains of surfactants also play a role in the stability of the nanoparticles. For instance, oleylamine, with its long hydrocarbon chain, is effective in stabilizing copper nanoparticles and influencing their final size and shape. rsc.org The interaction between the ligand's hydrocarbon chain and the solvent affects the nanoparticle growth, with longer chains leading to larger spherical nanoparticles at lower temperatures. rsc.org
Interactive Table: Effect of Ligand Chain Length on Nanoparticle Characteristics
| Ligand Chain Length | Nanoparticle Size | Nanoparticle Shape |
|---|---|---|
| Short (e.g., Butanoate) | Larger (10-61 nm) | - |
| Long (e.g., Octanoate) | Smaller (10-25 nm) | - |
Enhancing Polymer and Coating Technologies
The utility of this compound extends into the domain of polymer science and coating technology, where it can act as a stabilizing agent, a modifier for advanced polymer systems, and a crosslinking agent.
A Key Component in the Stabilization of Organic Materials and Powder Coatings
Copper compounds, particularly copper salts of fatty acids like stearic acid, have been utilized as stabilizers for organic materials such as polyamides. These stabilizers protect the polymer from degradation caused by heat and oxidation. google.com The long alkyl chains of the undecanoate in this compound can enhance its compatibility with the polymer matrix, leading to better dispersion and stabilization efficiency. While direct evidence for this compound in powder coatings is not prevalent, the use of metal carboxylates in coating formulations is a known practice. paint.org The organic nature of the undecanoate ligand could offer advantages in powder coating formulations by improving the flow and leveling of the coating during the curing process.
Modification of Liquid Crystalline Epoxy Monomers
Liquid crystalline epoxy (LCE) resins are a class of high-performance polymers that exhibit ordered structures, leading to enhanced thermal and mechanical properties. mdpi.com Metal carboxylates have been explored as components in epoxy resin compositions, where they can influence the curing process and the final properties of the thermoset. google.com The incorporation of a compound like this compound into an LCE formulation could potentially modify the liquid crystalline behavior and the crosslinking network. The long, flexible undecanoyloxy chains might act as plasticizers or be integrated into the polymer network, affecting the mesophase stability and the final mechanical properties of the cured resin. The metal center could also catalyze the curing reactions between the epoxy resin and the curing agent. researchgate.net
A Novel Approach to Crosslinking Intrinsically Conductive Polymers
Intrinsically conductive polymers (ICPs) are a class of organic materials that possess inherent electrical conductivity. Crosslinking these polymers is often necessary to improve their mechanical properties and environmental stability. Copper(II) carboxylates have been shown to act as effective crosslinking agents for polymers containing appropriate functional groups. For example, aminosilicones have been crosslinked via complexation with copper(II) acetate (B1210297) to form elastomers. cdnsciencepub.com This suggests a potential application for this compound in the crosslinking of ICPs that are functionalized with suitable ligand groups, such as carboxyl or amino groups. The formation of copper-carboxylate or copper-amine complexes between polymer chains would create a crosslinked network, enhancing the material's robustness while potentially influencing its conductive properties. While direct application in ICPs is an area for further research, the principle of using copper carboxylates for polymer crosslinking is established. cdnsciencepub.com
Role in Thin Film Deposition
While various copper(II) carboxylates and other organometallic copper compounds are utilized as precursors in chemical vapor deposition (CVD) and other thin film deposition techniques, specific research detailing the use of this compound for creating copper or copper oxide thin films is not prominently available.
The general methodology for using copper compounds in thin film deposition involves processes like spray pyrolysis, sol-gel methods, and metal-organic chemical vapor deposition (MOCVD). mdpi.comgoogleapis.com In these processes, a precursor compound, often a copper carboxylate like copper(II) acetate, is dissolved in a suitable solvent and then vaporized or sprayed onto a substrate. mdpi.comrsc.org Thermal decomposition of the precursor at elevated temperatures leads to the formation of a thin film of copper, copper oxide (CuO), or cuprous oxide (Cu₂O) on the substrate's surface. uwo.caosti.gov
The choice of the carboxylate ligand (in this case, undecanoate) can influence the precursor's volatility, thermal stability, and decomposition characteristics, which are critical parameters for controlling the quality, purity, and morphology of the resulting thin film. googleapis.com However, studies and data specifically documenting these parameters for this compound and its effectiveness as a precursor for thin films are not readily found in the reviewed literature.
Functional Materials: Heat Exchangers and Advanced Propulsion Systems (analogous to Cu-alloys)
The application of this compound as a functional material in the construction of heat exchangers and advanced propulsion systems, in a manner analogous to copper alloys, is not supported by available research. These applications typically rely on the high thermal conductivity, strength, and corrosion resistance of metallic materials like pure copper and its alloys (e.g., brass). aurubis.com
Heat exchangers function by transferring thermal energy from one medium to another and require materials with excellent heat transfer properties. danfoss.com Copper and its alloys are standard choices for manufacturing the tubes, fins, and plates of various heat exchanger types due to their superior thermal performance. aurubis.compurdue.edu
Properties of Common Heat Exchanger Materials
| Material | Thermal Conductivity (W/m·K) | Key Advantages |
|---|---|---|
| Copper | ~400 | Excellent thermal conductivity, good corrosion resistance |
| Aluminum | ~235 | Lightweight, good thermal conductivity |
| Stainless Steel | ~15-25 | High strength, excellent corrosion resistance |
This compound is a metal-organic compound, not a metallic alloy. Its physical and chemical properties, such as thermal conductivity and mechanical strength, are fundamentally different from those of copper metals. There is no evidence to suggest it could be used as a structural component in high-temperature, high-pressure environments like heat exchangers or propulsion systems.
While copper complexes can be used to create functional coatings, no specific research indicates the use of this compound for surface modification or as a precursor for creating functional coatings on components within heat exchangers or propulsion systems.
Theoretical and Computational Studies of Bis Undecanoyloxy Copper Ii
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a primary computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. nih.govnih.gov For a copper(II) complex like Bis(undecanoyloxy)copper, DFT calculations would be employed to predict key structural and electronic parameters.
Geometry Optimization: The first step involves optimizing the molecular geometry to find the lowest energy conformation. This process calculates the forces on each atom and adjusts their positions until a stable structure is found. For this compound, this would likely involve modeling its common paddle-wheel dinuclear structure, where two copper atoms are bridged by four undecanoate ligands. nih.gov Calculations would yield optimized bond lengths (e.g., Cu-Cu, Cu-O) and bond angles, which can be compared with experimental data from X-ray crystallography if available. unipd.it The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), LANL2DZ) is crucial for obtaining accurate results that align with experimental values. nih.govresearchgate.net
Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic properties. This includes:
Mulliken Atomic Charges: Calculation of the partial charge on each atom, providing insight into the distribution of electrons and the polarity of bonds within the complex.
Spin Density Distribution: For the paramagnetic Cu(II) ion (d⁹ configuration), DFT can map the distribution of the unpaired electron's spin density across the molecule, indicating the degree of covalency in the metal-ligand bonds. usp.br
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information on donor-acceptor interactions, charge delocalization, and the nature of the chemical bonds (e.g., ionic vs. covalent character) between the copper(II) center and the undecanoate ligands. researchgate.net
A representative table of parameters that would be calculated for this compound is shown below, based on typical DFT studies of similar Cu(II) complexes.
| Parameter | Description | Typical Method |
|---|---|---|
| Cu-O Bond Length | The distance between the copper ion and the coordinating oxygen atoms of the carboxylate groups. | B3LYP/6-31G(d) |
| Cu-Cu Distance | The distance between the two copper centers in the dinuclear paddle-wheel structure. | B3LYP/6-31G(d) |
| O-Cu-O Bond Angle | The angle formed by two coordinating oxygen atoms and the central copper ion. | B3LYP/6-31G(d) |
| Mulliken Charge on Cu | The calculated partial atomic charge on the copper(II) ion. | NBO Analysis |
| Spin Density on Cu | The amount of unpaired electron spin located on the copper(II) ion. | NBO Analysis |
Molecular Dynamics Simulations for Solution Behavior and Interactions
While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution. rsc.org An MD simulation of this compound would model the complex and a large number of solvent molecules (e.g., water, ethanol) in a simulation box. By solving Newton's equations of motion for every atom, MD can track the trajectory, interactions, and conformational changes of the complex.
Key insights from MD simulations would include:
Solvation Structure: Determining how solvent molecules arrange around the complex. The radial distribution function (RDF) can be calculated to find the average distance and coordination number of solvent molecules around the copper centers. researchgate.net
Conformational Dynamics: Observing the flexibility of the long undecanoate alkyl chains and the stability of the dinuclear copper core in a solvent environment.
Intermolecular Interactions: Studying how the complex interacts with other molecules in the solution, which is crucial for understanding its behavior in biological or catalytic systems. rsc.org For instance, simulations can model the approach and binding of a substrate molecule to the copper centers.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO: This orbital is the highest-energy orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is likely to be localized on the carboxylate ligands or the d-orbitals of the copper(II) ion.
LUMO: This is the lowest-energy orbital that is empty. It represents the ability of the molecule to accept electrons, acting as an electrophile. The LUMO is often associated with the copper(II) center, making it the likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical reactivity descriptor. A small gap generally indicates high chemical reactivity and polarizability. researchgate.net DFT calculations can visualize these orbitals and compute their energies, allowing for predictions about the most probable sites for electrophilic and nucleophilic attack on the complex. nih.govsapub.org
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the capacity to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR, ESR)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.
IR Spectrum: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum. For this compound, this would help assign specific vibrational modes, such as the characteristic symmetric and asymmetric C=O stretching frequencies of the bridging carboxylate groups. researchgate.net
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com For a Cu(II) complex, these calculations can help assign the observed bands to specific electronic transitions, such as d-d transitions localized on the copper ion or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net
ESR Spectrum: For the paramagnetic Cu(II) ion, DFT can predict the parameters of the Electron Spin Resonance (ESR) spectrum, such as the g-tensor and hyperfine coupling constants (A-tensor). usp.br These parameters are highly sensitive to the coordination geometry and the electronic environment of the copper ion. Comparing calculated and experimental ESR parameters helps to confirm the structure of the complex in solution or in a frozen state. mdpi.com
Investigation of Reaction Mechanisms and Catalytic Pathways through Computational Modeling
Copper carboxylates are known catalysts for various organic reactions, such as oxidations and coupling reactions. researchgate.netinorgchemres.org Computational modeling using DFT is a powerful tool for elucidating the mechanisms of these catalytic processes. acs.orgnih.govnih.gov
For a potential catalytic reaction involving this compound, computational chemists would:
Propose a Catalytic Cycle: Based on chemical intuition and experimental evidence, a plausible sequence of reaction steps is proposed.
Model Reactants, Intermediates, and Transition States: The geometries and energies of all species along the proposed reaction pathway, including reactants, intermediates, products, and the short-lived transition states connecting them, are calculated. acs.org
Calculate Reaction Energetics: By comparing the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction.
Explore Alternative Pathways: DFT can be used to compare the energetics of different possible mechanisms (e.g., oxidative addition vs. single-electron transfer) to determine the most favorable pathway. nih.govnih.gov
Such studies provide a detailed, step-by-step understanding of how the catalyst functions, which is essential for optimizing reaction conditions and designing more efficient catalysts in the future. princeton.edu
Q & A
Basic Research Questions
Q. What methodological approaches are optimal for synthesizing bis(undecanoyloxy)copper with high purity?
- Answer : Synthesis optimization requires controlled reaction conditions (e.g., stoichiometric ratios of copper precursors to undecanoic acid derivatives, inert atmospheres) and purification techniques such as recrystallization or column chromatography. Characterization via FT-IR and elemental analysis can confirm ligand coordination and purity . Thermal gravimetric analysis (TGA) is critical for assessing decomposition profiles and stability during synthesis .
Q. How can spectroscopic techniques elucidate the coordination geometry of this compound?
- Answer : UV-Vis spectroscopy can identify d-d transitions to infer octahedral or square-planar geometries. FT-IR confirms ligand bonding via shifts in carboxylate symmetric/asymmetric stretching bands (~1400–1600 cm⁻¹). X-ray crystallography provides definitive structural data but requires high-quality single crystals . Pairing Raman spectroscopy with computational models (e.g., DFT) enhances interpretation of vibrational modes and bonding interactions .
Q. What are the primary challenges in reproducing reported physicochemical properties of this compound?
- Answer : Variability in synthetic protocols (e.g., solvent choice, reaction time) and characterization methods (e.g., calibration differences in spectroscopic tools) often lead to discrepancies. Adopting FAIR (Findable, Accessible, Interoperable, Reusable) data practices ensures transparency and reproducibility . Rigorous documentation of experimental parameters (e.g., temperature gradients, humidity) is essential .
Advanced Research Questions
Q. How can theoretical frameworks resolve contradictions in the catalytic activity of this compound across studies?
- Answer : Contradictions may arise from differences in active site accessibility or ligand dissociation kinetics. Computational modeling (e.g., DFT or molecular dynamics) can simulate reaction pathways and identify rate-limiting steps. Comparative studies using standardized substrates (e.g., oxidation of cyclohexane) under identical conditions are needed to isolate variables . Linking results to organometallic theory (e.g., hard/soft acid-base principles) clarifies mechanistic outliers .
Q. What experimental designs are suitable for probing the thermal degradation mechanisms of this compound?
- Answer : Couple TGA with evolved gas analysis (EGA) or mass spectrometry to identify volatile decomposition products. Isothermal stability tests at incremental temperatures (e.g., 100–300°C) under nitrogen/oxygen atmospheres reveal oxidative vs. pyrolytic pathways. Pairing these with in situ XRD detects phase changes or intermediate species . Hypothesis-driven designs should align with polymer degradation or coordination chemistry frameworks .
Q. How can researchers integrate this compound into hybrid materials while preserving its reactivity?
- Answer : Encapsulation in mesoporous silica or coordination polymers can stabilize the complex while enabling substrate diffusion. Surface functionalization (e.g., grafting with alkyl chains) improves compatibility with polymer matrices. Monitor reactivity via kinetic studies (e.g., Arrhenius plots) and compare with standalone complex performance. Cross-disciplinary alignment with materials science frameworks (e.g., structure-property relationships) is critical .
Q. What strategies address the limited aqueous solubility of this compound in biological studies?
- Answer : Use co-solvents (e.g., DMSO-water mixtures) or formulate micellar systems with surfactants (e.g., SDS). Assess solubility-pharmacokinetic trade-offs via partition coefficient (log P) measurements. For in vitro assays, sonication or nanoemulsion techniques enhance dispersion. Theoretical models like Hansen solubility parameters guide solvent selection .
Methodological Guidance
- Data Contradictions : Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate procedural vs. instrumental errors .
- Theoretical Alignment : Anchor hypotheses to established frameworks (e.g., ligand field theory for geometry/reactivity links) .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data via repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
